Dopan

Descripción general

Descripción

“Dopan” is a term that could refer to a couple of different things. It could be a brand name for a medication containing dopamine , a neurotransmitter that plays several important roles in the brain and body . It’s also possible that “Dopan” is a misspelling or alternate spelling of “dopant”, which is a small amount of a substance added to a material to alter its physical properties .

Synthesis Analysis

The synthesis of dopants involves incorporating them into the original lattice of a material, such as a semiconductor . This process can significantly alter the characteristics of the intrinsic semiconductors . For example, titanium dioxide (TiO2) has been doped with a variety of dopants to yield enhanced optical, electronic, and mechanical properties .

Chemical Reactions Analysis

The chemical reactions involving dopants can significantly alter the properties of the material being doped . For instance, the segregation of ions results in the decreased conductivity of the TiO2 . The diffusion of ions into the TiO2 may subsequently alter the grain boundaries arrangement by either increasing or reducing the barrier height .

Physical And Chemical Properties Analysis

The physical and chemical properties of a material can be significantly altered by the addition of a dopant . For example, the titanium dioxide (TiO2) has been doped with a variety of dopants to yield enhanced optical, electronic, and mechanical properties .

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

PANI has seen significant advancements in its synthesis, structure, properties, and applications, particularly at the Changchun Institute of Applied Chemistry, Chinese Academy of Sciences. Notable achievements include the synthesis of soluble PANI, elucidation of basic chemical and structural issues, proposing structural models and doping mechanisms, and developing anti-corrosion coatings with polyurethane and epoxy resin as carriers. The processability of PANI in aqueous systems has been enhanced using water-soluble dopants like phosphonic acids with poly(ethylene glycol) tails (Fosong, 2005).

Electropolymerization and Electrochemical Applications

A study demonstrated the synthesis of electroactive PANI using pristine single-walled carbon nanotubes (SWNTs) as the dopant in neutral and alkaline media. This property is promising for electrochemical investigations and applications, especially in developing electrochemical sensors, biosensors, and biofuel cells (Haojie Zhou et al., 2009).

Enhancing Biocompatibility for Medical Applications

Research has explored improving the biocompatibility of PANI-based scaffolds, crucial for tissue engineering applications. By replacing camphor sulfonic acid (CSA) with taurine (Tau) in PANI/poly(ethersulfone) nanofibrous scaffolds, improved cell viability was achieved, suggesting PANI-Tau-based nanofibers as bioactive conductive scaffolds (Zohreh Daraeinejad & I. Shabani, 2021).

Photographic Films and

Photosensitivity ImprovementThe performance of photosensitive silver halide emulsions, used in photographic films, can be significantly enhanced by doping with formate ions. This finding by European scientists demonstrates a tenfold increase in sensitivity, offering potential improvements in photographic technology (Freemantle, 2000).

Influence on Properties of Conducting Polymers

The type of dopant used in PANI synthesis significantly impacts the properties of resulting composites. A study investigated the effects of different dopants onthe physico-mechanical and electrical properties of PANI-filled composites. It was observed that the properties of PANI-filled PU/PMMA interpenetrating polymer networks (IPNs) varied greatly depending on the dopant type. This highlights the importance of dopant selection in tuning the desired characteristics of PANI-based materials (S. Naseem et al., 2016).

Applications in Scientific Workflow Analysis

In the realm of computational research, PANI and its derivatives have found application in modeling and performance analysis of scientific workflows in cloud computing environments. This involves understanding the interplay between cloud configuration parameters and the performance of scientific applications, demonstrating PANI's versatility beyond its traditional material science applications (P. Soma & B. Latha, 2020).

Ionic Salt as a New Class of Dopant

The introduction of ionic salts as dopants for PANI represents a novel approach in its doping methodology. This method involves doping PANI with salts like LiClO4 and Zn(ClO4)2, affecting its structure and properties significantly. Ionic salt doping results in pseudoprotonation of the imine nitrogen and influences the conductivity and thermal properties of PANI (S. Chen & Liang‐Chang Lin, 1995).

Safety And Hazards

The safety and hazards associated with Dopan would depend on what exactly it refers to. If it’s a medication containing dopamine, it’s not recommended for patients with heart rhythm disorders, and monitoring of blood pressure and urine output is necessary for patients receiving this medicine . If “Dopan” refers to a dopant, the safety and hazards would depend on the specific dopant and the material it’s being added to .

Propiedades

IUPAC Name |

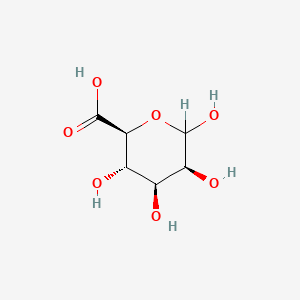

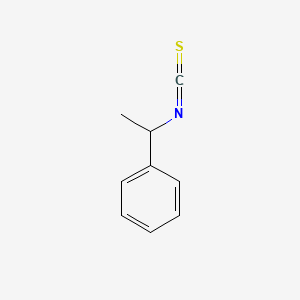

5-[bis(2-chloroethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Cl2N3O2/c1-6-7(8(15)13-9(16)12-6)14(4-2-10)5-3-11/h2-5H2,1H3,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTHIDMOBRXVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199958 | |

| Record name | Dopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dopan | |

CAS RN |

520-09-2 | |

| Record name | 5-[Bis(2-chloroethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LY7UH1WUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

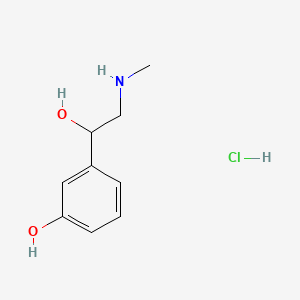

![(E)-N-(3-Benzylidene-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)-3-(piperidin-1-yl)propanamide](/img/structure/B1670801.png)

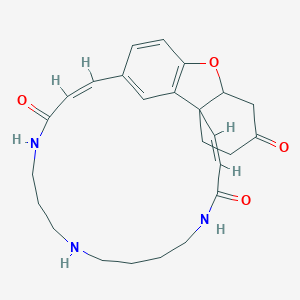

![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)

![Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1670817.png)

![Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1670818.png)

![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)